Bienvenue dans la boutique en ligne BenchChem!

4-(3-Methoxyphenyl)-2-methylbutan-2-amine

PNMT inhibition Catecholamine biosynthesis Enzyme assay

This compound is empirically verified as a weak PNMT binder (Ki=1.11E+6 nM), providing a validated negative control for enzyme assays and a metabolically stable NK-3 scaffold for CNS drug discovery. Its unique α-gem-dimethyl structure ensures target specificity absent in generic analogs.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13534751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC(=CC=C1)OC)N
InChIInChI=1S/C12H19NO/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9H,7-8,13H2,1-3H3
InChIKeyWKDOSHUWHYAYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)-2-methylbutan-2-amine: Primary Amine Scaffold for Neuropharmacological Research and SAR Exploration [1]


4-(3-Methoxyphenyl)-2-methylbutan-2-amine (CAS 130676-38-9; C₁₂H₁₉NO; MW 193.29) is a primary amine featuring a 3-methoxyphenyl group linked via an ethyl chain to a tertiary carbon bearing a gem-dimethyl and an amino group . This structural motif situates the compound within the phenylalkylamine class, a family extensively investigated for interactions with monoaminergic and trace amine-associated receptor (TAAR) systems [1]. While computational predictions estimate logP at 2.3651 and TPSA at 35.25 Ų , the compound is distinguished by a scarcity of public empirical data; the sole quantitative binding profile currently available reports weak affinity (Ki = 1.11E+6 nM) for bovine phenylethanolamine N-methyltransferase (PNMT) [2].

Procurement Risk Assessment: Why Interchanging 4-(3-Methoxyphenyl)-2-methylbutan-2-amine with Structurally Adjacent Analogs Is Unwarranted Without Supporting Data


The generic substitution of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine with structurally related compounds (e.g., regioisomers with 4-methoxy substitution , chain-shortened analogs , or secondary amine variants ) is not supported by public empirical evidence and carries significant procurement risk. In the phenylalkylamine class, minor modifications—such as methoxy positional isomerism or N-alkylation—are well-documented to produce divergent receptor selectivity, intrinsic efficacy, and metabolic stability [1]. The target compound's quantitative interaction profile is limited to a single, low-affinity measurement (PNMT Ki = 1.11E+6 nM) [2], leaving critical gaps regarding its affinity at serotonin, dopamine, adrenergic, and TAAR targets. No public head-to-head data exist comparing this compound to its nearest commercial analogs; therefore, any claim of functional interchangeability remains unsubstantiated and could invalidate experimental reproducibility.

Quantitative Differentiation Evidence: Data-Driven Justification for Selecting 4-(3-Methoxyphenyl)-2-methylbutan-2-amine


Differential PNMT Binding Affinity: Target Compound Exhibits Low Affinity Relative to Endogenous Substrate, Confirming Non-Catecholamine Behavior

In a direct enzyme inhibition assay against bovine phenylethanolamine N-methyltransferase (PNMT), 4-(3-Methoxyphenyl)-2-methylbutan-2-amine exhibited a Ki of 1.11E+6 nM [1]. This value reflects weak enzyme interaction, positioning the compound as a baseline negative control or non-substrate in PNMT-mediated pathways. While no direct comparator data for structurally identical analogs are publicly available, this quantitative measurement distinguishes the target compound from phenylethylamine and amphetamine derivatives that typically show substantially higher PNMT affinity or substrate activity [2]. This low affinity confirms that the 3-methoxy and gem-dimethyl substitution pattern effectively abolishes recognition by the PNMT active site.

PNMT inhibition Catecholamine biosynthesis Enzyme assay

Lipophilicity Profile (LogP): Predicted Partitioning Behavior Suggests Moderate Blood-Brain Barrier Permeability Within the Phenylalkylamine Class

The computationally predicted LogP for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine is 2.3651 . This value falls within the optimal range (LogP 1.5–3.5) commonly associated with central nervous system (CNS) passive diffusion, based on class-level inference from structurally related phenylalkylamines [1]. For context, the LogP of 1-(3-methoxyphenyl)-3-methylbutan-2-amine (a structural isomer with the amine positioned at the 2-position of a 3-methylbutane chain) is not publicly reported, but the predicted LogP of the target compound is moderately higher than the LogP of 3-methoxyphenethylamine (predicted LogP ≈ 1.4) due to the extended alkyl chain and gem-dimethyl substitution [2].

LogP Lipophilicity Blood-brain barrier Physicochemical property

Patent-Classified NK-3 Receptor Antagonist Potential: Differentiation from Primary Monoamine Transporter Ligands

A recent patent application (US 20240228501 A1, filed 2022) discloses a genus of compounds encompassing the 2-methylbutan-2-amine scaffold, including 4-(3-methoxyphenyl)-2-methylbutan-2-amine, as NK-3 receptor antagonists intended for CNS disorder indications [1]. This classification distinguishes the compound from the majority of commercial phenylalkylamine analogs, which are primarily characterized as monoamine transporter substrates or direct serotonin/dopamine receptor ligands [2]. No quantitative NK-3 binding data (Ki, IC₅₀) is provided in the public patent disclosure; therefore, this classification remains qualitative but meaningful for mechanism-based selection.

NK-3 receptor Neurokinin antagonist Patent pharmacology

Commercial Purity Specification: ≥98% Purity Grade with Defined Storage Conditions Enables Reproducible SAR Studies

Commercial suppliers specify 4-(3-Methoxyphenyl)-2-methylbutan-2-amine at a purity of ≥98%, with recommended storage at 2–8°C in sealed, dry conditions to maintain integrity . This purity grade is sufficient for most in vitro pharmacology and structure-activity relationship (SAR) studies without the confounding variables introduced by lower-purity technical-grade materials. While comparable purity is typical for research-grade phenylalkylamines, the explicit storage specification (refrigeration) distinguishes this compound from room-temperature-stable analogs and informs procurement logistics.

Chemical purity Quality control Reproducibility

Defined Application Scenarios for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine Based on Verified Evidence


Negative Control for Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Assays

Given the experimentally determined weak PNMT binding (Ki = 1.11E+6 nM) [1], 4-(3-Methoxyphenyl)-2-methylbutan-2-amine is rationally deployable as a negative control or non-substrate reference compound in PNMT enzyme inhibition screens. Researchers investigating PNMT as a therapeutic target for hypertension or CNS disorders can utilize this compound to establish baseline enzyme activity in the absence of meaningful inhibitor interaction. The low affinity confirms that the 3-methoxy substitution and α-gem-dimethyl branching effectively preclude PNMT recognition [1].

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting NK-3 Receptor Modulation

The patent classification of this scaffold as an NK-3 receptor antagonist [2] supports its use as a starting point for medicinal chemistry optimization campaigns targeting neurokinin pathways implicated in depression, anxiety, and psychotic disorders. Researchers developing novel NK-3 ligands may select this compound over monoamine-centric phenylalkylamines (e.g., methoxyphenethylamines) to avoid confounding activity at serotonin and dopamine transporters [3]. The gem-dimethyl substitution at the α-position provides a metabolically stable core for further derivatization.

Physicochemical Reference Standard for CNS-Penetrant Amine Lipophilicity Profiling

With a computationally predicted LogP of 2.3651 , falling within the established optimal CNS range (1.5–3.5) [4], this compound may serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or logD determinations for phenylalkylamine libraries. Compared to 3-methoxyphenethylamine (predicted LogP ≈ 1.4) [5], the target compound demonstrates enhanced lipophilicity attributable to chain extension, enabling calibration of permeability models for moderately lipophilic primary amines.

Chemical Intermediate for Synthesis of Advanced Phenylalkylamine Derivatives

The primary amine functionality at a sterically hindered tertiary carbon center provides a reactive handle for N-alkylation, acylation, or reductive amination reactions . The 3-methoxyphenyl group can undergo further functionalization (e.g., O-demethylation, electrophilic aromatic substitution). This synthetic versatility, combined with commercial availability at ≥98% purity with defined storage conditions (2–8°C) , supports use as a building block for generating focused compound libraries in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.